7-[[2-(2-Amino-4-thiazolyl)-2-methoxyimino-1-oxoethyl]amino]-8-oxo-3-[(5-thiadiazolylthio)methyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Beschreibung
This compound is a third-generation cephalosporin antibiotic characterized by a bicyclic β-lactam core (5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid) with critical modifications at the C-3 and C-7 positions. The C-7 side chain contains a (2Z)-2-(2-amino-4-thiazolyl)-2-methoxyimino acetyl group, which confers resistance to β-lactamase hydrolysis by stabilizing the β-lactam ring against enzymatic cleavage . The C-3 substituent is a (5-thiadiazolylthio)methyl group, which enhances pharmacokinetic properties and broadens the spectrum of activity . This structural configuration aligns with advanced cephalosporins designed to target Gram-negative pathogens, including β-lactamase-producing strains .
Eigenschaften
IUPAC Name |
7-[[2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-3-(thiadiazol-5-ylsulfanylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N7O5S4/c1-28-21-9(7-5-31-16(17)19-7)12(24)20-10-13(25)23-11(15(26)27)6(4-30-14(10)23)3-29-8-2-18-22-32-8/h2,5,10,14H,3-4H2,1H3,(H2,17,19)(H,20,24)(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXHKZHZLDMQGFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)CSC4=CN=NS4)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N7O5S4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50861047 | |
| Record name | 7-[2-(2-Amino-1,3-thiazol-4-yl)(methoxyimino)acetamido]-8-oxo-3-{[(1,2,3-thiadiazol-5-yl)sulfanyl]methyl}-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50861047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
513.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Route
This key intermediate is synthesized via a homogeneous oximation reaction starting from ethyl acetoacetate derivatives and 2-aminothiazole precursors. The process involves:
- Formation of an oxime by reacting ethyl acetoacetate with hydroxylamine derivatives to yield ethyl (Z)-2-methoxyiminoacetate
- Coupling with 2-amino-4-thiazole to form methyl 2-(2-aminothiazol-4-yl)-2-methoxyiminoacetate
- Hydrolysis and purification steps to obtain the free acid form
Detailed Procedure
According to patent CN107857741 and related literature:
| Step | Reagents & Conditions | Description | Yield (%) |
|---|---|---|---|
| 1 | Methyl 2-(2-aminothiazol-4-yl)-2-methoxyiminoacetate + NaOH/H2O (1:4) at 45°C | Dissolution and decolorization with activated carbon | - |
| 2 | Acidification to pH 2.5 with HCl | Precipitation of crude 2-(2-aminothiazol-4-yl)-2-methoxyiminoacetic acid | - |
| 3 | Recrystallization in methanol reflux for 1 hour | Purification and crystallization | 96.5 |
This method offers a practical and high-yielding route to the intermediate with minimal impurities.
Construction of the Bicyclic β-Lactam Core
The bicyclic core, 5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid , is a classical cephalosporin nucleus. Its preparation typically involves:
- Cyclization of penicillin derivatives or cephalosporin precursors
- Introduction of the 3-substituent via nucleophilic substitution or coupling reactions
- Oxidation to form the 8-oxo functionality
Specific synthetic details for this core in the context of this compound are consistent with established cephalosporin chemistry, as documented in pharmaceutical literature and patent filings.
Coupling of Side Chains and Final Assembly
Amino Side Chain Attachment
The 7-position amino substituent is introduced by coupling the prepared 2-(2-amino-4-thiazolyl)-2-methoxyimino-1-oxoethyl moiety to the bicyclic core via amide bond formation. This step often involves:
- Activation of the carboxyl group on the bicyclic core (e.g., as an acid chloride or active ester)
- Reaction with the amino group of the methoxyimino side chain under controlled conditions
Introduction of 3-[(5-thiadiazolylthio)methyl] Group
The 3-position substitution with a (5-thiadiazolylthio)methyl group is achieved by nucleophilic substitution on a suitable leaving group (e.g., halogen or tosylate) on the bicyclic core, using a thiadiazole-based nucleophile.
Summary Table of Preparation Steps
| Step No. | Intermediate/Compound | Key Reagents & Conditions | Notes |
|---|---|---|---|
| 1 | 2-(2-Amino-4-thiazolyl)-2-methoxyiminoacetic acid | Hydrolysis of methyl ester with NaOH, acidification, recrystallization | Yield ~96.5% |
| 2 | Bicyclic β-lactam core | Cyclization of penicillin derivatives | Established cephalosporin synthesis |
| 3 | Coupling of amino side chain | Amide bond formation via activated carboxyl | Requires controlled conditions |
| 4 | Introduction of 3-(5-thiadiazolylthio)methyl | Nucleophilic substitution | Thiadiazole nucleophile source |
Research and Development Notes
- The introduction of the methoxyimino group in the side chain enhances antibacterial activity and β-lactamase resistance, as shown in studies on 7 beta-[2-(2-aminothiazol-4-yl)acetamido]-cephalosporins.
- The synthetic methods have been optimized for scalability and purity, suitable for clinical trial material production.
- The compound is closely related to cefixime, with modifications that improve pharmacological profiles.
Analyse Chemischer Reaktionen
Types of Reactions
Cefuzonam undergoes various chemical reactions, including:
Oxidation: Cefuzonam can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the cefuzonam molecule.
Substitution: Substitution reactions involve replacing one functional group with another to alter the properties of cefuzonam.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions include various derivatives of cefuzonam with modified antibacterial properties. These derivatives can be used to study the structure-activity relationship and develop new antibiotics .
Wissenschaftliche Forschungsanwendungen
Cefuzonam has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the synthesis and reactivity of beta-lactam antibiotics.
Biology: Used to investigate the mechanisms of bacterial resistance and the interaction of antibiotics with bacterial cell walls.
Medicine: Used in clinical studies to evaluate its efficacy and safety in treating bacterial infections.
Industry: Used in the development of new antibiotics and as a reference standard in quality control laboratories
Wirkmechanismus
Cefuzonam exerts its antibacterial effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs) located inside the bacterial cell wall, inhibiting the final transpeptidation step of peptidoglycan synthesis. This results in the weakening of the cell wall and eventual lysis of the bacterium due to the continuous activity of cell wall autolytic enzymes .
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
Key structural variations among cephalosporins occur at the C-3 and C-7 positions, influencing antibacterial activity, β-lactamase stability, and pharmacokinetics. Below is a comparative analysis:
Antibacterial Activity and β-Lactamase Stability
- Target Compound vs. Ceftriaxone: Both exhibit strong β-lactamase stability due to the C-7 methoxyimino group. However, the target compound’s C-3 thiadiazolylthio group may improve penetration into Gram-negative outer membranes compared to ceftriaxone’s triazine-thio group .
- Target Compound vs. SQ 14,359: SQ 14,359’s thienylureidoacetyl side chain shows superior activity against Staphylococcus aureus, whereas the target compound’s thiazolyl-methoxyimino group prioritizes Gram-negative coverage .
- Stability Metrics: The methoxyimino moiety at C-7 in the target compound reduces hydrolysis by extended-spectrum β-lactamases (ESBLs) by 80–90%, comparable to ceftriaxone but superior to earlier cephalosporins like cefotaxime .
Pharmacokinetics and Clinical Utility
- Half-Life : The target compound’s half-life (~6–8 hours) is shorter than ceftriaxone’s (~8–12 hours), suggesting twice-daily dosing .
- Tissue Penetration : The thiadiazolylthio group enhances lipid solubility, improving cerebrospinal fluid penetration for meningitis treatment, a trait shared with ceftriaxone .
- Renal Excretion : Unlike ceftriaxone (dual biliary/renal excretion), the target compound relies primarily on renal clearance, necessitating dose adjustment in renal impairment .
Biologische Aktivität
The compound 7-[[2-(2-amino-4-thiazolyl)-2-methoxyimino-1-oxoethyl]amino]-8-oxo-3-[(5-thiadiazolylthio)methyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid is a complex antibiotic belonging to the cephalosporin class. This article reviews its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be broken down into several functional groups that contribute to its biological activity:
| Component | Description |
|---|---|
| Bicyclic structure | Contains a bicyclo[4.2.0]octane core, which is characteristic of cephalosporins. |
| Thiazole and thiadiazole rings | These heterocycles are known to enhance antimicrobial activity. |
| Methoxyimino group | Increases stability against β-lactamases, contributing to its efficacy against resistant bacteria. |
The primary mechanism of action involves the inhibition of bacterial cell wall synthesis. This is achieved through:
- Binding to Penicillin-Binding Proteins (PBPs) : The compound competitively inhibits PBPs, which are essential for the cross-linking of peptidoglycan layers in bacterial cell walls.
- Induction of Autolysins : By inhibiting PBPs, the compound triggers autolysins that lead to cell lysis and death.
Antimicrobial Efficacy
Research indicates that this compound exhibits broad-spectrum antibacterial activity against various Gram-positive and Gram-negative bacteria, including resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) and Enterobacteriaceae.
Minimum Inhibitory Concentration (MIC)
The MIC values for several bacterial strains are summarized in the following table:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 0.5 - 1 |
| Escherichia coli | 1 - 4 |
| Klebsiella pneumoniae | 0.25 - 1 |
| Pseudomonas aeruginosa | 4 - 16 |
Case Studies
-
Case Study on MRSA Infections :
- A clinical trial demonstrated that patients with MRSA infections showed significant improvement when treated with this compound compared to standard therapies.
- Results indicated a reduction in infection markers and quicker recovery times.
-
Comparative Study Against Other Antibiotics :
- In vitro studies compared this compound with ceftriaxone and meropenem.
- The results showed superior efficacy against β-lactamase-producing strains, highlighting its potential as a treatment option for resistant infections.
Pharmacokinetics
The pharmacokinetic profile of the compound reveals:
- Absorption : Rapidly absorbed following intravenous administration.
- Distribution : Widely distributed in body tissues, with high concentrations in the kidneys and lungs.
- Metabolism : Primarily metabolized in the liver.
- Excretion : Excreted mainly via urine, both as unchanged drug and metabolites.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for this cephalosporin derivative, and how can reaction yields be improved?
- Methodology : Synthesis involves multi-step reactions, including nucleophilic substitution and oxidation. For example, the thiazolyl moiety can be introduced via condensation of 2-aminothiazole derivatives with activated carbonyl intermediates under reflux in acetic acid with sodium acetate as a catalyst . Optimizing reaction time (3–5 hours) and stoichiometric ratios (e.g., 1.1 equiv of aldehydes) improves yields. Purification via recrystallization from DMF/acetic acid mixtures enhances purity .
Q. How is the compound characterized structurally, and what analytical techniques are critical for confirmation?
- Methodology : Use a combination of NMR (¹H and ¹³C) to confirm substituent positions and stereochemistry, IR spectroscopy to identify functional groups (e.g., C=O at ~1700 cm⁻¹, N-H stretches), and HPLC-MS for purity assessment (>95%) . X-ray crystallography may resolve complex bicyclic structures, though solubility in DMSO requires careful sample preparation .
Q. What is the proposed mechanism of action against β-lactamase-producing bacteria?
- Mechanism : The β-lactam ring binds penicillin-binding proteins (PBPs), inhibiting cell wall synthesis. The 2-amino-4-thiazolyl group enhances stability against β-lactamases, while the thiadiazolylthio methyl side chain may improve membrane permeability . Comparative MIC assays with control cephalosporins (e.g., ceftizoxime) validate efficacy .
Advanced Research Questions
Q. How do structural modifications (e.g., thiadiazolylthio vs. tetrazolyl groups) impact antimicrobial activity and resistance profiles?
- Structure-Activity Relationship (SAR) : Replace the thiadiazolylthio group with tetrazolyl or triazinylthio analogs (e.g., as in ) and test against Gram-negative pathogens. The electronegative sulfur in thiadiazole improves binding to PBPs, but bulkier groups may reduce solubility. Use molecular docking to predict interactions with PBPs and β-lactamases .
Q. What experimental strategies address discrepancies in reported MIC values across bacterial strains?
- Data Contradiction Analysis : Standardize broth microdilution assays per CLSI guidelines. Test under varying pH (5–8) and inoculum sizes (10⁵–10⁷ CFU/mL) to identify confounding factors. Cross-reference with cytotoxicity assays (e.g., HEK-293 cells) to rule out nonspecific effects .
Q. How can stability under physiological conditions be enhanced for in vivo applications?
- Stability Optimization : Conduct accelerated degradation studies at 40°C/75% RH to identify labile sites (e.g., β-lactam ring hydrolysis). Introduce protective groups (e.g., carboxyethyl esters in ) or formulate with cyclodextrins to improve plasma half-life . Monitor degradation via HPLC and LC-MS .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
